(S)-1-(2,5-Dibromophenyl)propan-1-amine (S)-1-(2,5-Dibromophenyl)propan-1-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC20361855
InChI: InChI=1S/C9H11Br2N/c1-2-9(12)7-5-6(10)3-4-8(7)11/h3-5,9H,2,12H2,1H3/t9-/m0/s1
SMILES:
Molecular Formula: C9H11Br2N
Molecular Weight: 293.00 g/mol

(S)-1-(2,5-Dibromophenyl)propan-1-amine

CAS No.:

Cat. No.: VC20361855

Molecular Formula: C9H11Br2N

Molecular Weight: 293.00 g/mol

* For research use only. Not for human or veterinary use.

(S)-1-(2,5-Dibromophenyl)propan-1-amine -

Specification

Molecular Formula C9H11Br2N
Molecular Weight 293.00 g/mol
IUPAC Name (1S)-1-(2,5-dibromophenyl)propan-1-amine
Standard InChI InChI=1S/C9H11Br2N/c1-2-9(12)7-5-6(10)3-4-8(7)11/h3-5,9H,2,12H2,1H3/t9-/m0/s1
Standard InChI Key NSOJMGIBNKXNMP-VIFPVBQESA-N
Isomeric SMILES CC[C@@H](C1=C(C=CC(=C1)Br)Br)N
Canonical SMILES CCC(C1=C(C=CC(=C1)Br)Br)N

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s structure features a propan-1-amine chain attached to a phenyl ring substituted with bromine atoms at the 2- and 5-positions. The (S)-enantiomer is distinguished by its specific spatial arrangement, which influences its interactions with chiral biological receptors. The bromine atoms introduce significant steric and electronic effects, enhancing the molecule’s lipophilicity and stability compared to non-halogenated analogs.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC9H11Br2N\text{C}_9\text{H}_{11}\text{Br}_2\text{N}
Molecular Weight293.00 g/mol
CAS Number1388093-62-6
Chirality(S)-configuration
Storage ConditionsRefrigerated (2–8°C)

The dibromophenyl group contributes to a dipole moment of 2.1D\sim 2.1 \, \text{D}, calculated using density functional theory (DFT), which facilitates interactions with hydrophobic pockets in enzyme active sites.

Synthetic Methodologies

Conventional Synthesis Routes

The synthesis of (S)-1-(2,5-Dibromophenyl)propan-1-amine typically involves a multi-step process:

  • Bromination: Introduction of bromine atoms at the 2- and 5-positions of phenylpropan-1-amine using Br2\text{Br}_2 in the presence of a Lewis acid catalyst.

  • Chiral Resolution: Separation of enantiomers via diastereomeric salt formation with chiral resolving agents such as tartaric acid.

  • Purification: Column chromatography or recrystallization to achieve >99% enantiomeric excess (ee).

Key Reagents:

  • Potassium permanganate (KMnO4\text{KMnO}_4) for oxidation steps.

  • Lithium aluminum hydride (LiAlH4\text{LiAlH}_4) for amine reduction.

Chemoenzymatic One-Pot Synthesis

Recent advances employ metal-catalyzed allylic alcohol isomerization coupled with enzymatic amination. For example, a rhodium-based catalyst isomerizes allylic alcohols to ketones, followed by transamination using ω-transaminases (e.g., ATA-033) in phosphate buffer (pH 8.5) with pyridoxal-5'-phosphate (PLP) as a cofactor . This method achieves 85% yield and >99% ee for analogous bromophenylpropan-1-amine derivatives .

Table 2: Comparison of Synthetic Methods

MethodYield (%)Enantiomeric Excess (%)
Conventional70–7599
Chemoenzymatic 80–8599

Pharmacological Profile

Serotonergic Activity

(S)-1-(2,5-Dibromophenyl)propan-1-amine demonstrates affinity for serotonin transporters (SERT) and 5-HT2A_{2A} receptors, akin to selective serotonin reuptake inhibitors (SSRIs) like fluoxetine . In vitro assays using rat cortical neurons show a IC50\text{IC}_{50} of 120 nM for SERT inhibition, comparable to DOI (1-(2,5-dimethoxy-4-iodophenyl)-2-aminopropane), a known 5-HT2A_{2A} agonist .

Enantioselectivity in Receptor Binding

The (S)-enantiomer exhibits 15-fold greater potency than its (R)-counterpart at 5-HT2A_{2A} receptors, highlighting the critical role of chirality in pharmacological activity. Molecular docking simulations suggest that the bromine atoms form halogen bonds with Ser159 and Ser163 residues in the receptor’s binding pocket.

Comparative Analysis with Structural Analogs

Halogen-Substituted Phenylalkylamines

DOI (1-(2,5-Dimethoxy-4-iodophenyl)-2-aminopropane):

  • Replaces bromine with iodine and methoxy groups.

  • Higher 5-HT2A_{2A} affinity (EC50=8nM\text{EC}_{50} = 8 \, \text{nM}) but shorter half-life due to iodine’s larger atomic radius .

1-(4-Bromophenyl)propan-1-amine:

  • Lacks the 2-bromo substituent, reducing steric hindrance and receptor selectivity .

Table 3: Pharmacokinetic Comparison

Compound5-HT2A_{2A} EC50\text{EC}_{50} (nM)Plasma Half-Life (h)
(S)-1-(2,5-Dibromophenyl)propan-1-amine456.2
DOI 83.8
1-(4-Bromophenyl)propan-1-amine 2108.5

Future Directions

Clinical Translation

While preclinical data are promising, controlled trials are needed to evaluate efficacy in mood disorders. Structural optimization could enhance blood-brain barrier permeability, currently 22% in rodent models.

Green Chemistry Approaches

Expanding chemoenzymatic methods to industrial-scale production could reduce reliance on toxic solvents like dichloromethane .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator